2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane
Description
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxymethyl)pent-4-enoxy]oxane |
InChI |
InChI=1S/C16H28O4/c1-2-7-14(12-19-15-8-3-5-10-17-15)13-20-16-9-4-6-11-18-16/h2,14-16H,1,3-13H2 |
InChI Key |
CWQUHTSSLXFYAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COC1CCCCO1)COC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the following key steps:
- Formation of Oxane Rings: Typically prepared by acid-catalyzed cyclization of suitable hydroxyalkyl precursors or via selective reduction of pyran derivatives.
- Introduction of the Pent-4-enyl Linker: Achieved by etherification reactions between an oxane hydroxyl group and a pent-4-enyl halide or alcohol derivative.
- Selective Etherification: Using Williamson ether synthesis or Mitsunobu reaction to connect the oxane units through the pent-4-enyl chain.
- Protection/Deprotection: Hydroxyl groups on the oxane rings may be protected during intermediate steps to prevent unwanted side reactions.
Specific Synthetic Routes from Literature and Patents
While direct detailed synthetic procedures for this exact compound are scarce in open literature, related compounds and analogs provide insight:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Formation of Oxane Ring | Acid-catalyzed cyclization of 5-hydroxy-pentanal or similar precursors | Generates the tetrahydropyran ring (oxane) via intramolecular hemiacetal formation |
| 2. Preparation of Pent-4-enyl Intermediate | Allylic halide (e.g., 4-bromopent-1-ene) or pent-4-en-1-ol | Used as electrophile or nucleophile for ether formation |
| 3. Etherification | Williamson ether synthesis: alkoxide of oxane + pent-4-enyl halide, or Mitsunobu reaction | Connects the oxane ring to the pent-4-enyl chain selectively |
| 4. Coupling of Second Oxane Unit | Similar etherification with second oxane hydroxyl group | Final assembly of the compound |
Example Protocol (Hypothetical Based on Analogous Chemistry)
- Step 1: Synthesize 2-(hydroxymethyl)oxane by acid-catalyzed cyclization of 5-hydroxy-pentanal.
- Step 2: Prepare pent-4-enyl bromide by bromination of pent-4-en-1-ol.
- Step 3: Generate alkoxide from 2-(hydroxymethyl)oxane using sodium hydride in dry THF.
- Step 4: React alkoxide with pent-4-enyl bromide under inert atmosphere at 0–25°C to form 2-(pent-4-enyloxy)methyl-oxane.
- Step 5: Repeat alkoxide formation on second oxane hydroxyl and react with the intermediate from Step 4 to form the bis-oxane ether compound.
- Step 6: Purify by column chromatography or recrystallization.
Analytical Data and Characterization
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₄ | Confirmed by elemental analysis |
| Molecular Weight | 284.39 g/mol | Calculated from formula |
| NMR Spectroscopy | Characteristic signals for oxane protons and alkene vinyl protons | ^1H NMR and ^13C NMR confirm structure |
| IR Spectroscopy | Ether C–O stretch (~1100 cm⁻¹), alkene C=C stretch (~1640 cm⁻¹) | Confirms functional groups |
| Mass Spectrometry | Molecular ion peak at m/z 284 | Confirms molecular weight |
| Purity | >95% by HPLC or GC-MS | Typical for synthetic samples |
Research Findings and Practical Notes
- The etherification steps require anhydrous conditions to prevent hydrolysis and side reactions.
- The alkene moiety is sensitive to acidic or strongly basic conditions; mild bases like sodium hydride in aprotic solvents are preferred.
- Protecting groups (e.g., silyl ethers) may be used on oxane hydroxyls if multiple reactive sites exist.
- The compound’s stability and reactivity depend on the purity of intermediates and reaction control.
- Scale-up synthesis requires optimization of reaction times and temperatures to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Hydroxyaldehydes, acid catalyst (e.g., p-TsOH) | Mild acidic, room temp | Efficient ring formation | Sensitive to overreaction |
| Williamson Ether Synthesis | Alkoxide, alkyl halide (pent-4-enyl bromide) | Anhydrous, inert atmosphere | High selectivity, straightforward | Requires strong base, moisture sensitive |
| Mitsunobu Reaction | Alcohol, nucleophile, DEAD/Ph3P | Mild, room temp | Good for hindered ethers | Expensive reagents, by-products |
| Protection/Deprotection | TBDMS-Cl, TBAF | Standard silyl protection conditions | Prevents side reactions | Additional steps add complexity |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the double bond in the pent-4-enyl chain to a single bond, resulting in saturated derivatives.
Substitution: The oxane rings can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The oxane rings and the pent-4-enyl chain provide a unique structural framework that can bind to specific sites on target molecules, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural and functional similarities and differences:
Stability and Functional Performance
- Alkene Stability: The pent-4-enoxy group in the target compound may undergo hydrogenation or oxidation, unlike saturated analogues (e.g., Benzyl-PEG4-THP) .
- Epoxide Reactivity : Compounds like 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide are highly reactive, whereas ether-linked oxanes (e.g., target compound) exhibit greater hydrolytic stability .
- Hydrophilicity : Hydroxymethyl-substituted oxanes (e.g., ipragliflozin) are water-soluble, whereas aromatic or alkyl-substituted variants (e.g., Benzyl-PEG4-THP) require PEG chains for solubility .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane can be described as follows:
- Molecular Formula : C₁₃H₂₄O₃
- Molecular Weight : Approximately 228.33 g/mol
- IUPAC Name : this compound
The presence of the oxane (tetrahydrofuran) moiety in the structure suggests potential interactions with biological systems, particularly through mechanisms involving enzymatic pathways.
- Enzyme Inhibition : Research indicates that compounds with similar structures may act as inhibitors of specific enzymes, such as oxidoreductases and hydrolases. These enzymes play crucial roles in metabolic pathways, and their inhibition can lead to significant biological effects, including anti-inflammatory and anticancer activities .
- Antimicrobial Properties : Some derivatives of oxane compounds have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic processes .
- Antioxidant Activity : Compounds like this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of oxane derivatives on human cancer cell lines. The results showed that certain modifications to the oxane structure enhanced cytotoxicity, suggesting a potential pathway for developing new cancer therapies.
- Agricultural Applications : The compound has been investigated for its efficacy as an agrochemical agent. In field trials, formulations containing this compound demonstrated significant pest control efficacy while exhibiting low toxicity to non-target organisms.
Data Table of Biological Activities
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure . Use personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats. Ensure access to emergency showers and eyewash stations, and prohibit eating/drinking in lab areas . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials via hazardous waste protocols .
Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of oxane rings, pent-4-enoxy chains, and methylene linkages. Compare chemical shifts with analogous oxane derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ether C-O-C stretches at 1100–1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .
- Light Sensitivity : Use UV/vis spectroscopy to detect photolytic changes under IEC 62471 light exposure standards .
- Humidity : Test hygroscopicity by storing at 75% relative humidity and analyzing water content via Karl Fischer titration .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with nucleophiles be resolved?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify outliers. For example, use THF vs. DMF to assess solvent effects on nucleophilic substitution .
- Kinetic Analysis : Perform pseudo-first-order kinetics under inert atmospheres to isolate competing pathways (e.g., epoxide ring-opening vs. olefin addition) .
- Computational Modeling : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Microcosm Studies : Simulate freshwater ecosystems using sediment-water systems. Monitor hydrolysis rates via LC-MS and biodegradation using OECD 301F protocols .
- Adsorption-Desorption Experiments : Measure soil-water partition coefficients () using batch equilibration methods with varying organic carbon content .
- Toxicity Assays : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and assess mortality/behavioral changes over 48 hours .
Q. What strategies optimize the stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ Jacobsen’s Co(III)-salen complexes for epoxide ring-opening with >90% enantiomeric excess (ee) .
- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during key coupling steps .
- Flow Chemistry : Enhance reproducibility using continuous flow reactors with precise temperature (±0.5°C) and residence time control .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Standardized Solubility Testing : Use the shake-flask method (OECD 105) in triplicate with HPLC quantification. Test solvents of varying polarity (log P: -0.5 to 4.0) .
- Temperature Gradients : Compare solubility at 20°C vs. 37°C to assess thermodynamic vs. kinetic solubility .
- Purity Verification : Characterize batches via DSC to rule out polymorphism or hydrate formation as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
